In Vitro Antimalarial Activity Against Chloroquine-Resistant and Sensitive P. falciparum Strains
Limacine demonstrates confirmed in vitro antimalarial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of Plasmodium falciparum [1]. Its potency is compared to the standard drug chloroquine and the co-isolated BBIQ alkaloid, krukovine. The data reveals a significantly greater potency against the sensitive strain and a specific, quantifiable difference in activity compared to its close analog krukovine.
| Evidence Dimension | Antiplasmodial Activity (IC50) |
|---|---|
| Target Compound Data | K1 (resistant): 1.35 µg/mL; T9-96 (sensitive): 0.24 µg/mL |
| Comparator Or Baseline | Krukovine (analog): K1 = 0.44 µg/mL; T9-96 = 0.022 µg/mL. Chloroquine (standard): K1 = 0.187 µg/mL; T9-96 = 0.013 µg/mL. |
| Quantified Difference | Against T9-96, krukovine is >10.9-fold more potent (0.022 vs. 0.24 µg/mL). Against K1, krukovine is 3.1-fold more potent (0.44 vs. 1.35 µg/mL). Both limacine and krukovine show 5.6-fold and 20-fold higher potency against T9-96 vs. K1, respectively, indicating a shared, quantifiable susceptibility to chloroquine resistance mechanisms [1]. |
| Conditions | In vitro culture of Plasmodium falciparum strains K1 (chloroquine-resistant) and T9-96 (chloroquine-sensitive). |
Why This Matters
This data provides a validated, benchmarked potency profile against a key biological target, enabling researchers to contextualize limacine's activity within the well-characterized BBIQ class and select it for specific SAR or combination studies where its moderate, strain-dependent profile is the intended variable.
- [1] Steele JC, Simmonds MS, Veitch NC, Warhurst DC. Evaluation of the anti-plasmodial activity of bisbenzylisoquinoline alkaloids from Abuta grandifolia. Planta Med. 1999;65(5):413-416. View Source
